3-Fluoro-3-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methylindolin-2-one typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-methylindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic fluorination can be achieved using reagents like Selectfluor and cesium fluoroxysulfate (CsOSO3F).
Major Products Formed
The major products formed from these reactions include fluorinated indoles, hydroxyindolines, and aminoindolines .
Scientific Research Applications
3-Fluoro-3-methylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, fluorinated indoles have been shown to inhibit the replication of HIV-1 by binding to viral enzymes . Additionally, they can act as ligands for cannabinoid receptors, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
- 3-Fluoro-2-methylindole
Uniqueness
3-Fluoro-3-methylindolin-2-one is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,1H3,(H,11,12) |
InChI Key |
UTTBEBFLXOQWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.